Cas no 1261621-70-8 (3-methyl-4-(trifluoromethoxy)benzaldehyde)

3-Methyl-4-(trifluoromethoxy)benzaldehyde is a fluorinated aromatic aldehyde characterized by the presence of a trifluoromethoxy (–OCF₃) and a methyl (–CH₃) substituent on the benzene ring. This compound is valued for its electron-withdrawing properties, which enhance its reactivity in organic synthesis, particularly in the formation of pharmaceuticals, agrochemicals, and specialty materials. The trifluoromethoxy group contributes to increased metabolic stability and lipophilicity, making it useful in bioactive molecule design. Its aldehyde functionality allows for further derivatization, including condensation and reduction reactions. The compound is typically handled under controlled conditions due to its sensitivity. High purity grades are available for precision applications in research and industrial processes.
3-methyl-4-(trifluoromethoxy)benzaldehyde structure
1261621-70-8 structure
商品名:3-methyl-4-(trifluoromethoxy)benzaldehyde
CAS番号:1261621-70-8
MF:C9H7F3O2
メガワット:204.145893335342
MDL:MFCD18399709
CID:4565728
PubChem ID:88929764

3-methyl-4-(trifluoromethoxy)benzaldehyde 化学的及び物理的性質

名前と識別子

    • 3-Methyl-4-(trifluoromethoxy)benzaldehyde
    • PDQMHULNQIYRTB-UHFFFAOYSA-N
    • D73823
    • CS-0069264
    • SCHEMBL12519223
    • 1261621-70-8
    • EN300-248143
    • 3-methyl-4-(trifluoromethoxy)benzaldehyde
    • MDL: MFCD18399709
    • インチ: 1S/C9H7F3O2/c1-6-4-7(5-13)2-3-8(6)14-9(10,11)12/h2-5H,1H3
    • InChIKey: PDQMHULNQIYRTB-UHFFFAOYSA-N
    • ほほえんだ: C(=O)C1=CC=C(OC(F)(F)F)C(C)=C1

計算された属性

  • せいみつぶんしりょう: 204.03981395g/mol
  • どういたいしつりょう: 204.03981395g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 203
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

3-methyl-4-(trifluoromethoxy)benzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-248143-0.5g
3-methyl-4-(trifluoromethoxy)benzaldehyde
1261621-70-8 95%
0.5g
$946.0 2024-06-19
Enamine
EN300-248143-2.5g
3-methyl-4-(trifluoromethoxy)benzaldehyde
1261621-70-8 95%
2.5g
$1931.0 2024-06-19
Alichem
A013002154-250mg
3-Methyl-4-(trifluoromethoxy)benzaldehyde
1261621-70-8 97%
250mg
$470.40 2023-09-03
Enamine
EN300-248143-1.0g
3-methyl-4-(trifluoromethoxy)benzaldehyde
1261621-70-8 95%
1.0g
$986.0 2024-06-19
eNovation Chemicals LLC
Y1267281-1g
3-methyl-4-(trifluoromethoxy)benzaldehyde
1261621-70-8 98%
1g
$475 2025-02-27
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01016303-1g
3-Methyl-4-(trifluoromethoxy)benzaldehyde
1261621-70-8 95%
1g
¥4996.0 2023-04-04
eNovation Chemicals LLC
Y1267281-1g
3-methyl-4-(trifluoromethoxy)benzaldehyde
1261621-70-8 98%
1g
$610 2024-06-06
Alichem
A013002154-1g
3-Methyl-4-(trifluoromethoxy)benzaldehyde
1261621-70-8 97%
1g
$1564.50 2023-09-03
Alichem
A013002154-500mg
3-Methyl-4-(trifluoromethoxy)benzaldehyde
1261621-70-8 97%
500mg
$790.55 2023-09-03
eNovation Chemicals LLC
Y1267281-250mg
3-methyl-4-(trifluoromethoxy)benzaldehyde
1261621-70-8 98%
250mg
$350 2024-06-06

3-methyl-4-(trifluoromethoxy)benzaldehyde 関連文献

Related Articles

3-methyl-4-(trifluoromethoxy)benzaldehydeに関する追加情報

Professional Introduction to 3-methyl-4-(trifluoromethoxy)benzaldehyde (CAS No. 1261621-70-8)

3-methyl-4-(trifluoromethoxy)benzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1261621-70-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This aromatic aldehyde features a unique structural motif combining a methyl group, a trifluoromethoxy substituent, and an aldehyde functional group, which endows it with distinct chemical properties and potential biological activities. The compound’s molecular structure, characterized by its electron-withdrawing trifluoromethoxy group and electron-donating methyl group, makes it a versatile intermediate in synthetic chemistry and a promising candidate for further exploration in drug discovery.

The 3-methyl-4-(trifluoromethoxy)benzaldehyde molecule belongs to the class of aromatic aldehydes, which are widely recognized for their role as key intermediates in the synthesis of various pharmacologically active compounds. The presence of the trifluoromethoxy group at the para position relative to the aldehyde functionality enhances the compound’s lipophilicity and metabolic stability, making it an attractive scaffold for developing novel therapeutic agents. Recent advancements in medicinal chemistry have highlighted the importance of such fluorinated aromatic compounds in modulating enzyme activity and receptor binding affinity, which are critical factors in drug design.

In recent years, 3-methyl-4-(trifluoromethoxy)benzaldehyde has been extensively studied for its potential applications in the development of small-molecule drugs targeting various diseases. For instance, researchers have explored its utility as a precursor in synthesizing kinase inhibitors, which are essential in treating cancers and inflammatory disorders. The compound’s ability to undergo selective functionalization at multiple sites allows for the creation of derivatives with tailored biological properties. This flexibility has led to its incorporation into libraries of compounds used in high-throughput screening (HTS) campaigns aimed at identifying lead molecules for further development.

Moreover, the CAS No. 1261621-70-8 associated with 3-methyl-4-(trifluoromethoxy)benzaldehyde underscores its significance as a reference compound in chemical databases and literature. This standardized identification ensures consistency in research documentation and facilitates collaboration among scientists working on related projects. The compound’s structural features also make it a valuable tool for studying electronic effects and steric interactions in aromatic systems, contributing to a deeper understanding of molecular recognition processes.

The synthesis of 3-methyl-4-(trifluoromethoxy)benzaldehyde typically involves multi-step organic transformations, including Friedel-Crafts acylation followed by selective reduction or oxidation depending on the desired product configuration. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance yield and purity. These techniques align with current trends in green chemistry, emphasizing efficient and sustainable production processes. The compound’s synthesis also benefits from modern analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which provide precise structural elucidation.

From a biological perspective, 3-methyl-4-(trifluoromethoxy)benzaldehyde has shown promise as an intermediate in the development of antimicrobial agents. The trifluoromethoxy group contributes to enhanced binding affinity to bacterial enzymes, making it a viable candidate for combating resistant strains of pathogens. Additionally, its aldehyde functionality allows for further derivatization into Schiff bases or heterocyclic compounds, which exhibit diverse biological activities including anti-inflammatory and antioxidant properties. Such derivatives are being investigated for their potential use in treating neurodegenerative diseases and oxidative stress-related conditions.

The agrochemical industry has also recognized the value of 3-methyl-4-(trifluoromethoxy)benzaldehyde as a building block for developing novel pesticides and herbicides. Its structural framework can be modified to create compounds that interact selectively with plant enzymes or pests, thereby improving crop protection strategies while minimizing environmental impact. Research into fluorinated aromatic compounds has demonstrated their efficacy in enhancing the bioavailability and stability of agrochemical formulations, leading to more effective pest management solutions.

In conclusion, 3-methyl-4-(trifluoromethoxy)benzaldehyde (CAS No. 1261621-70-8) represents a fascinating compound with broad applications across pharmaceuticals, agrochemicals, and synthetic chemistry. Its unique structural attributes enable diverse functionalization pathways, making it indispensable for researchers seeking novel molecular scaffolds. As scientific understanding evolves, continued exploration of this compound is expected to yield innovative solutions to global health and agricultural challenges.

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